ethyl 5-amino-1-{5-[(4-methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
Description
Introduction and Research Context
Historical Development of Aminopyrazole Derivatives in Medicinal Chemistry
Aminopyrazoles, characterized by a free amino group at the 3-, 4-, or 5-position of the pyrazole ring, have evolved from niche synthetic curiosities to cornerstone scaffolds in drug discovery. The pyrazole nucleus was first described by Ludwig Knorr in 1883, while Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane laid foundational methodologies. Early applications focused on agrochemicals, but the 21st century witnessed a paradigm shift toward therapeutic uses, driven by aminopyrazoles’ ability to modulate kinases, cyclooxygenases (COX), and microbial targets.
Key Milestones:
- 2000s : Discovery of 3-aminopyrazoles as p38 MAP kinase inhibitors, enabling anti-inflammatory drug candidates.
- 2010s : FDA approval of Pirtobrutinib (2023), a 5-aminopyrazole-based Bruton’s tyrosine kinase (BTK) inhibitor for hematologic cancers.
- 2020s : Expansion into antiviral and antibacterial agents, leveraging hydrogen-bonding capabilities of the amino group.
Table 1: Clinically Approved Aminopyrazole Derivatives
| Drug Name | Target | Indication | Year Approved |
|---|---|---|---|
| Pirtobrutinib | BTK Kinase | Mantle Cell Lymphoma | 2023 |
| Celecoxib | COX-2 | Osteoarthritis | 1998 |
| Erdafitinib | FGFR Kinase | Urothelial Carcinoma | 2019 |
Significance of Pyrazole-Pyridine Hybrid Structures in Drug Research
The fusion of pyrazole and pyridine rings creates synergistic pharmacodynamic profiles. Pyridine’s electron-deficient nature enhances binding to enzymatic active sites, while pyrazole contributes metabolic stability and hydrogen-bonding diversity. This hybrid architecture is exemplified in crizotinib (ALK inhibitor) and erdafitinib (FGFR inhibitor), both featuring pyrazole-pyridine cores.
Structural Advantages:
- Enhanced Solubility : Pyridine’s basic nitrogen improves aqueous solubility, addressing a common limitation of purely aromatic heterocycles.
- Target Versatility : Hybrids inhibit kinases (e.g., JAK2, CDK9), viral proteases, and bacterial topoisomerases.
- Synthetic Flexibility : Knorr-type condensations enable modular derivatization at the 1-, 3-, and 5-positions.
Table 2: Pyrazole-Pyridine Hybrids in Clinical Development
| Compound | Target | Phase | Therapeutic Area |
|---|---|---|---|
| Crizotinib | ALK/ROS1 | Market | NSCLC |
| Erdafitinib | FGFR1-4 | Market | Oncology |
| PF-06650833 | IRAK4 | II | Autoimmune Diseases |
Emergence of Carbamoyl-Substituted Heterocycles in Academic Research
Carbamoyl groups (–NHCOR) introduce hydrogen-bond donors/acceptors and steric bulk, critical for optimizing target affinity and pharmacokinetics. Pioneering work by Organ et al. (2002) demonstrated carbamoyl-substituted N-heterocyclic carbene palladium complexes as catalysts for Sonogashira couplings, highlighting their stability and reactivity. In medicinal chemistry, carbamoyl pyridones (e.g., baloxavir marboxil) inhibit influenza endonuclease by chelating metal ions in the active site.
Design Principles:
- Metal Chelation : Carbamoyl oxygen coordinates Mg²⁺ or Mn²⁺ in enzymatic pockets (e.g., influenza CEN).
- Conformational Restriction : Rigid carbamoyl-pyridine linkages improve target selectivity.
- Prodrug Potential : Ethyl carboxylates serve as hydrolyzable prodrug moieties.
Table 3: Carbamoyl Heterocycles with Therapeutic Relevance
| Compound | Target | Application | Reference |
|---|---|---|---|
| Baloxavir | Influenza Endonuclease | Antiviral | |
| Cabozantinib | MET/VEGFR2 | Oncology | |
| Regadenoson | Adenosine A2A Receptor | Cardiac Imaging |
Current Research Landscape for Pyrazole-4-Carboxylate Compounds
Ethyl pyrazole-4-carboxylate derivatives are prized for their dual functionality: the ester group aids membrane permeability, while the pyrazole nitrogen enables target engagement. Recent studies highlight applications in:
- Kinase Inhibition : 4-Carboxylate pyrazoles act as ATP-competitive inhibitors of CDK2 and EGFR.
- Antimicrobial Agents : Derivatives with 5-amino substituents disrupt bacterial biofilms via undecaprenyl phosphate synthase inhibition.
- Material Science : Incorporation into polymers enhances thermal stability for biomedical coatings.
Table 4: Recent Pyrazole-4-Carboxylate Derivatives
| Derivative | Biological Activity | IC₅₀ (nM) | Target |
|---|---|---|---|
| 5-Amino-4-COOEt | Anticancer | 12.3 | CDK2 |
| 3-Nitro-4-COOEt | Antibacterial | 1.4 µM | DNA Gyrase |
| 1-Benzyl-4-COOEt | Anti-inflammatory | 85 | COX-2 |
Properties
IUPAC Name |
ethyl 5-amino-1-[5-[(4-methylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-3-27-19(26)15-11-22-24(17(15)20)16-9-6-13(10-21-16)18(25)23-14-7-4-12(2)5-8-14/h4-11H,3,20H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVNMLZXRYBANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-{5-[(4-methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-pyrazoles with appropriate pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-{5-[(4-methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-{5-[(4-methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate, in anticancer therapies. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the pyrazole scaffold can enhance anticancer properties .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it useful in treating inflammatory diseases. The inhibition of specific inflammatory pathways has been linked to the presence of the pyrazole moiety.
Research Findings:
In a study investigating the anti-inflammatory potential of pyrazoles, it was found that compounds similar to this compound effectively reduced pro-inflammatory cytokines in vitro, highlighting their therapeutic potential in conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly against bacterial strains. Pyrazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit growth.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Mechanistic Insights
The mechanism of action for this compound involves the modulation of key signaling pathways associated with inflammation and cell proliferation. Its ability to interact with specific enzymes and receptors contributes to its pharmacological effects.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-{5-[(4-methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 5-Amino-1-{5-[(4-Methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate and Analogs
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s carbamoyl group introduces hydrogen-bonding capability, which is absent in analogs like ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This feature may improve interactions with bacterial targets, as seen in studies on pyrazole-based antibiotic adjuvants . Bromo- and fluoro-substituted analogs (e.g., 6-bromo or 4-fluorophenyl derivatives) exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- The carbamoyl group in the target compound likely requires coupling reactions (e.g., carbodiimide-mediated amidation), whereas simpler analogs (e.g., tolyl or phenyl derivatives) are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Physicochemical Properties :
- The target compound’s molecular weight (377.4 g/mol) and polar carbamoyl group suggest moderate solubility in polar solvents, contrasting with the more lipophilic tert-butyl analog (CAS 112779-14-3, similarity score 0.70) .
- Melting points for related compounds range from 153–154°C (4-fluorophenyl analog) to higher values for bulkier derivatives, indicating that the target compound may exhibit a similar or elevated melting point due to crystal packing effects .
Biological Activity
Ethyl 5-amino-1-{5-[(4-methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . With a molecular weight of approximately 302.34 g/mol, the compound contains multiple functional groups that contribute to its biological activity. The structure includes a pyrazole ring, an amino group, and a carboxylate moiety which are essential for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process may include:
- Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives and carbonyl compounds.
- Introduction of Functional Groups : Utilizing acylation and alkylation techniques to introduce the 4-methylphenyl and pyridine moieties.
- Carboxylation : Adding the carboxylic acid functionality to yield the final product.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as:
- BRAF(V600E) : A mutation frequently found in melanoma that drives tumor growth.
- EGFR : Epidermal Growth Factor Receptor, often implicated in various cancers.
Studies have demonstrated that compounds with similar structures can effectively inhibit these targets, suggesting a potential for ethyl 5-amino derivatives in cancer therapy .
Anti-inflammatory Properties
In addition to antitumor effects, this compound has been evaluated for its anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress. For instance:
- Nitric Oxide Production : Compounds have been shown to reduce LPS-induced nitric oxide production in macrophages.
This suggests a dual role where these compounds can be beneficial in treating both cancer and inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives indicate that modifications on the aromatic and heterocyclic rings significantly influence their biological activities. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Increased potency against BRAF(V600E) |
| Variation in alkyl groups | Altered solubility and bioavailability |
| Presence of electron-withdrawing groups | Enhanced binding affinity to target proteins |
These insights guide the rational design of new derivatives with improved efficacy and selectivity .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
- Breast Cancer Models : Pyrazole compounds were tested against MCF-7 and MDA-MB-231 cell lines, showing promising results in reducing cell viability when combined with standard chemotherapy agents like doxorubicin .
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor size and improved survival rates compared to controls, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
